Fósforotioatos de nucleosídeos de purina 3',5'-cíclicos
3',5'-Cyclic Purine Nucleoside Phosphorothioates are a class of small molecule drugs that feature a cyclic guanosine or adenosine structure modified with a phosphorothioate linkage. These compounds have been extensively studied for their potential in treating viral infections, particularly hepatitis C virus (HCV) and human immunodeficiency virus (HIV). The unique chemical modification provides enhanced stability against nucleases, potentially leading to improved pharmacokinetic properties and reduced side effects compared to their unmodified counterparts.
The cyclic structure allows for the formation of G-quadruplexes, which can modulate gene expression or inhibit viral replication. Additionally, phosphorothioates exhibit increased resistance to degradation by endogenous nucleases, thereby prolonging their biological activity in vivo. These properties make 3',5'-cyclic purine nucleoside phosphorothioates a promising therapeutic option for various diseases associated with RNA viruses and other targets within the field of virology.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
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Sp-8-Br-cGMPS | 153660-03-8 | C10H10BrN5NaO6PS |
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Sp-cAMPS | 93602-66-5 | C16H27N6O5PS |
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Rp-cAMPS | 73208-40-9 | C16H27N6O5PS |
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Adenosine,8-[(4-chlorophenyl)thio]-, cyclic 3',5'-[hydrogen (R)-phosphorothioate] (9CI) | 129735-01-9 | C16H14ClN5NaO5PS2 |
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Sp-Camps | 71774-13-5 | C10H12N5O5PS |
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